4-methyl-3-phenylpent-2-enoic acid
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Overview
Description
4-methyl-3-phenylpent-2-enoic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by its unique structure, which includes a phenyl group and a pentenoic acid moiety. It is used in various chemical synthesis applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-phenylbut-2-en-1-ol with an oxidizing agent to form the corresponding carboxylic acid . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpentenoic acids, alcohols, and alkanes .
Scientific Research Applications
4-methyl-3-phenylpent-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-methyl-3-phenylpent-2-enoic acid exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-phenylpropanoic acid: Similar structure but lacks the methyl and pentenoic acid moieties.
4-phenylbutanoic acid: Similar structure but lacks the methyl group.
3-phenylpentanoic acid: Similar structure but lacks the double bond in the pentenoic acid moiety.
Uniqueness
4-methyl-3-phenylpent-2-enoic acid is unique due to the presence of both a phenyl group and a pentenoic acid moiety, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
77921-04-1 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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